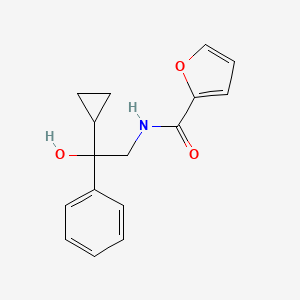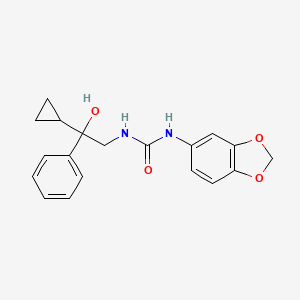
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide (F2MBS) is a synthetic organic compound that has been studied extensively for its potential applications in the scientific and medical fields. F2MBS has been found to have a wide range of structural, biochemical, and physiological effects, making it a promising compound for further research. We will also discuss the potential future directions for research on F2MBS.
作用機序
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide has been found to interact with various proteins in the body, including enzymes, receptors, and transcription factors. It has been found to bind to certain proteins, altering their activity and resulting in various biochemical and physiological effects. For example, this compound has been found to bind to the transcription factor NF-κB, resulting in the inhibition of the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory genes, as well as to reduce inflammation in the body. It has also been found to reduce the activity of certain enzymes, as well as to reduce the production of certain hormones. Additionally, this compound has been found to reduce the activity of certain receptors, resulting in the inhibition of cell proliferation and apoptosis.
実験室実験の利点と制限
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide is a promising compound for further research due to its wide range of biochemical and physiological effects. However, there are certain advantages and limitations to using this compound in lab experiments. One advantage is that this compound is relatively easy to synthesize, making it a cost-effective compound for research. Additionally, this compound is relatively stable, making it a reliable compound for research. However, there are certain limitations to using this compound in lab experiments. One limitation is that this compound is a relatively small molecule, making it difficult to study in detail. Additionally, this compound is not very soluble in water, making it difficult to use in certain experiments.
将来の方向性
The potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide are vast. One potential future direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the medical field. Furthermore, further research could be done to explore the potential of this compound as an anti-inflammatory drug. Finally, further research could be done to explore the potential of this compound as a drug delivery system.
合成法
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide is synthesized from a variety of starting materials, such as 4-fluoro-2-methylbenzene-1-sulfonamide, 2-cyclopropyl-2-hydroxy-2-phenylethyl bromide, and sodium hydroxide. The synthesis is carried out in three steps. First, the 4-fluoro-2-methylbenzene-1-sulfonamide is reacted with 2-cyclopropyl-2-hydroxy-2-phenylethyl bromide in the presence of a base, such as sodium hydroxide, to form a cyclic intermediate. This intermediate is then reacted with a nucleophile, such as a carboxylic acid, to form this compound.
科学的研究の応用
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide has been studied extensively for its potential applications in the scientific and medical fields. It has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research. This compound has been used in studies on the regulation of gene expression, as well as in studies of the effects of inflammation on the body. It has also been used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental toxins on the body.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-13-11-16(19)9-10-17(13)24(22,23)20-12-18(21,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-11,15,20-21H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAIZYSALNXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503612.png)
![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)




![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)